REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[K+].[K+].[K+].N[C@@H]1CCCC[C@H]1N.[CH3:17][O:18][C:19]1[CH:24]=[CH:23][C:22](I)=[CH:21][CH:20]=1.[C:26]([O:30][C:31]([N:33]1[CH2:38][CH2:37][NH:36][C:35](=[O:39])[CH2:34]1)=[O:32])([CH3:29])([CH3:28])[CH3:27]>[Cu](I)I>[C:26]([O:30][C:31]([N:33]1[CH2:38][CH2:37][N:36]([C:22]2[CH:23]=[CH:24][C:19]([O:18][CH3:17])=[CH:20][CH:21]=2)[C:35](=[O:39])[CH2:34]1)=[O:32])([CH3:29])([CH3:27])[CH3:28] |f:0.1.2.3|
|
Name
|
potassium phosphate
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.053 mL
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@@H](CCCC1)N
|
Name
|
|
Quantity
|
868 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(NCC1)=O
|
Name
|
|
Quantity
|
42 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stir at 100° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purge with nitrogen
|
Type
|
ADDITION
|
Details
|
add 6 ml of dry toluene
|
Type
|
CUSTOM
|
Details
|
Cap the tube
|
Type
|
FILTRATION
|
Details
|
Filter through celite
|
Type
|
WASH
|
Details
|
eluting with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify in a silica gel cartridge (20 g)
|
Type
|
WASH
|
Details
|
eluting with EtOAc/hexane 1:1
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(N(CC1)C1=CC=C(C=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |